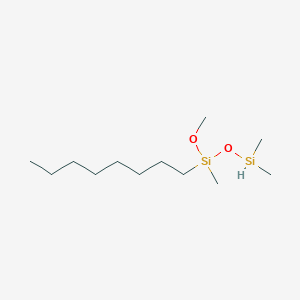

Dimethylsilyloxy-methoxy-methyl-octylsilane

Description

Dimethylsilyloxy-methoxy-methyl-octylsilane is an organosilicon compound with the molecular formula C11H26O2Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Properties

CAS No. |

68554-69-8 |

|---|---|

Molecular Formula |

C12H30O2Si2 |

Molecular Weight |

262.54 g/mol |

IUPAC Name |

dimethylsilyloxy-methoxy-methyl-octylsilane |

InChI |

InChI=1S/C12H30O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h15H,6-12H2,1-5H3 |

InChI Key |

BLBKHUSUJJBYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Si](C)(OC)O[SiH](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsilyloxy-methoxy-methyl-octylsilane can be synthesized through the reaction of octyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

[ \text{C8H17SiCl3} + 2 \text{CH3OH} \rightarrow \text{C8H17Si(OCH3)2} + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Dimethylsilyloxy-methoxy-methyl-octylsilane undergoes various chemical reactions, including:

Hydrolysis: Reaction with water to form silanols and methanol.

Condensation: Reaction with other silanes to form siloxane bonds.

Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.

Substitution: Various reagents such as alcohols, amines, or thiols can be used to replace methoxy groups.

Major Products Formed

Hydrolysis: Produces silanols and methanol.

Condensation: Forms siloxane polymers.

Substitution: Yields substituted silanes with different functional groups.

Scientific Research Applications

Dimethylsilyloxy-methoxy-methyl-octylsilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.

Biology: Employed in the modification of surfaces to create biocompatible coatings.

Medicine: Utilized in drug delivery systems and as a component in medical devices.

Industry: Applied in the production of adhesives, sealants, and coatings due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of dimethylsilyloxy-methoxy-methyl-octylsilane involves its ability to form strong bonds with various substrates. The silicon-oxygen bonds in the compound are highly stable, allowing it to interact with a wide range of materials. The compound can form siloxane bonds through condensation reactions, which are crucial for its applications in creating durable coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

- Dimethoxy(methyl)octylsilane

- Trimethoxy(octyl)silane

- Hexadecyltrimethoxysilane

Uniqueness

Dimethylsilyloxy-methoxy-methyl-octylsilane is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and reactive properties. This makes it particularly useful in applications where both water repellency and chemical reactivity are desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.